1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID is a synthetic organic compound with the molecular formula C18H26ClNO4 and a molecular weight of 352.84 g/mol . This compound is often used in chemical research and pharmaceutical development due to its unique structural properties.
Preparation Methods
The synthesis of 1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID typically involves multiple stepsThe final step involves the carboxylation of the piperidine ring to form the carboxylic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-[(TERT-BUTYL)OXYCARBONYL]-3-BENZYLPIPERIDINE-3-CARBOXYLIC ACID: This compound lacks the chlorine atom on the benzyl group, which may result in different reactivity and biological activity.
1-[(TERT-BUTYL)OXYCARBONYL]-3-(3,4-DICHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID: This compound has an additional chlorine atom, potentially altering its chemical and biological properties.
Properties
Molecular Formula |
C18H23ClNO4- |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
NFBWLXLJPIEKQE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
Origin of Product |
United States |
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